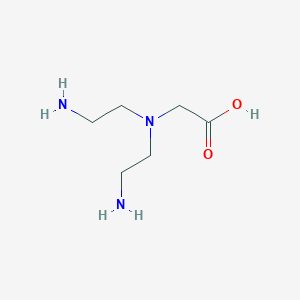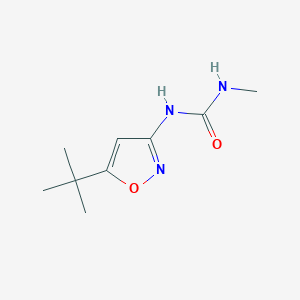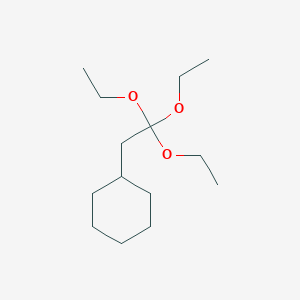
2,3-Diaminobutane
Übersicht
Beschreibung
2,3-Diaminobutane, also known as putrescine, is a diamine molecule found in living organisms. It is a colorless liquid with a strong odor and is soluble in water. The molecular formula is C4H12N2 and the molecular weight is 88.1515 .
Synthesis Analysis
The synthesis of this compound involves the use of ethylenediamine ligands . In a series of papers, it was inferred that 2,3-methyl-2,3-diaminobutane was synthesized, meaning that salts of [Co(NH2CMe2CMe2NH2)3]3+ have been synthesized .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 5 non-H bonds, 1 rotatable bond, and 2 primary amines (aliphatic) .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a strong odor and is soluble in water. The molecular formula is C4H12N2 and the molecular weight is 88.1515 .Wissenschaftliche Forschungsanwendungen
Heavy Metals Removal
2,3-Diaminobutane based poly(propyleneimine) dendrimer functionalized with sixteen thiol groups (DAB-3-(SH)16) has been embedded in a cellulosic support to create an engineered membrane. This membrane shows enhanced elastic behavior and significantly reduced permeation of toxic heavy metals like Cd²⁺, Hg²⁺, and Pb²⁺, making it suitable for water remediation in electrochemical devices (Algarra et al., 2014).
Chemical Synthesis
This compound derivatives have been synthesized as potent Ca(2+)-permeable AMPA receptor antagonists with neuroprotective effects in transient global ischemia models in gerbils (Yoneda et al., 2001). Additionally, biobased succinonitrile, a precursor of 1,4-diaminobutane used in polyamide production, has been synthesized from glutamic acid and glutamine, common in plant proteins (Lammens et al., 2011).
Polyamines Assay
1,4-Diaminobutane (putrescine) and related polyamines have been studied as markers of malignancy and response to chemotherapy, with assay methods developed for analysis in urine, blood, and cerebrospinal fluid (Seiler, 1977).
Asymmetric Synthesis
Practical and highly enantioselective synthesis of all four N,N'-protected 2,3-diaminobutanoic acid stereoisomers, found in several peptide antibiotics, toxins, and biologically active molecules, has been achieved using an asymmetric Rh(I)-phosphine-catalyzed hydrogenation (Robinson et al., 2001).
Putrescine Transport in Cells
Putrescine (diaminobutane) stimulates proliferation of human fibroblasts, and its transport has been studied, showing a significant increase in transport rates when cells are initiated to proliferate (Pohjanpelto, 1976).
Root Nodule Studies
2,3-Diaminobutanoic acid, in two diastereoisomeric forms, has been identified in the root nodules of Lotus tenuis inoculated with Rhizobium strain NZP2213, suggesting a role in plant-microbe interactions (Shaw et al., 1982).
Liquid Crystals Research
This compound poly(propyleneimine) dendrimers have been used to create hydrogen-bonded supramolecular complexes with cholesterol-based carboxylic acid, forming materials that exhibit smectic A phases and could be used in advanced material science (Felekis et al., 2005).
Polyamine Separation in Fermentation
Efficient processes have been developed for the separation and purification of diamines like 1,4-diaminobutane from fermentation broth, facilitating the synthesis of bio-based nylons (Lee et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butane-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVXCQZPNWFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903769 | |
| Record name | 2,3-Butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-86-0 | |
| Record name | 2,3-Butanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(5-nitro-2-thienyl)-](/img/structure/B3053735.png)
![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)

![2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide](/img/structure/B3053741.png)








